Trimethylhexamethylene diisocyanate

Description

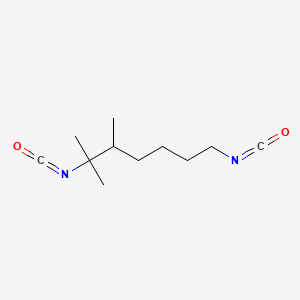

Structure

3D Structure

Properties

IUPAC Name |

1,6-diisocyanato-5,6-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPHDGHQXLXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=C=O)C(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951342 | |

| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylhexamethylene diisocyanate appears as a colorless liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

7.3 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28679-16-5, 195456-49-6 | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195456-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylhexa-1,6-diyl diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylhexa-1,6-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate: Chemical Structure, Isomers, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethylhexamethylene diisocyanate (TMDI), a key aliphatic diisocyanate used in the synthesis of polyurethanes and other polymers. This document will delve into the chemical structure of TMDI, its isomers, physical and chemical properties, synthesis, and analytical methodologies.

Chemical Structure and Isomers

This compound (TMDI) is an organic compound with the chemical formula C₁₁H₁₈N₂O₂ and a molecular weight of approximately 210.27 g/mol .[1][2][3] The core structure consists of a six-carbon hexane (B92381) chain with two isocyanate (-NCO) functional groups at positions 1 and 6. The defining feature of TMDI is the presence of three methyl groups attached to the hexane backbone.

Commercially, TMDI is available as a mixture of two positional isomers:

-

2,2,4-Trimethylhexamethylene diisocyanate: In this isomer, two methyl groups are located on the second carbon atom and one methyl group is on the fourth carbon atom of the hexane chain.

-

2,4,4-Trimethylhexamethylene diisocyanate: Here, one methyl group is on the second carbon atom, and two methyl groups are on the fourth carbon atom.

These isomers typically exist in a mixture, and their ratio can influence the properties of the final polymer products.[4][5][6] The CAS number for the isomer mixture is 28679-16-5.[7]

Below are the chemical structures of the two TMDI isomers:

Physicochemical Properties

TMDI is a colorless to pale yellow liquid with a characteristic amine-like odor.[8] It is soluble in various organic solvents but reacts with water.[6][7] A summary of the key physical and chemical properties of the TMDI isomer mixture is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | ~291 °C | [9] |

| Density | ~1.02 g/cm³ | [5][7] |

| Refractive Index | ~1.46 | [5] |

| Flash Point | > 200 °C | [9] |

| Vapor Pressure | 10 Pa at 20 °C | [9] |

Synthesis of this compound

The synthesis of TMDI is a multi-step process that begins with isophorone (B1672270). The overall synthetic pathway involves the formation of trimethylhexamethylenediamine, which is then converted to the diisocyanate via phosgenation.

Experimental Protocol: Synthesis of Trimethylhexamethylenediamine

The precursor, trimethylhexamethylenediamine, is synthesized from isophorone in a four-step process.[10][11]

-

Hydrogenation of Isophorone: Isophorone is hydrogenated to produce trimethylcyclohexanol.

-

Oxidation: The trimethylcyclohexanol is then oxidized using nitric acid to yield a mixture of trimethyladipic acids.

-

Dinitrile Formation: The trimethyladipic acids are converted to the corresponding dinitriles.

-

Hydrogenation of Dinitrile: The dinitriles are subsequently hydrogenated to produce a mixture of 2,2,4- and 2,4,4-trimethylhexamethylenediamine isomers. This step is typically carried out at elevated temperatures (60-160 °C) and pressures in the presence of a catalyst, such as Raney nickel, and ammonia.[12]

Experimental Protocol: Phosgenation of Trimethylhexamethylenediamine

The final step in the synthesis of TMDI is the phosgenation of trimethylhexamethylenediamine. This reaction should be performed with extreme caution due to the high toxicity of phosgene (B1210022).

-

Reaction Setup: The reaction is typically carried out in an inert solvent, such as chlorobenzene, in a specialized phosgenation reactor.[13]

-

Phosgenation: A solution or suspension of trimethylhexamethylenediamine in the inert solvent is reacted with an excess of phosgene. The reaction is exothermic and proceeds in two stages: first, the formation of carbamoyl (B1232498) chloride and amine hydrochloride, followed by the reaction of the amine hydrochloride with more phosgene to form the diisocyanate.[14] The reaction temperature is carefully controlled, often starting at a lower temperature and then increasing to complete the reaction (e.g., up to 150 °C).[15]

-

Purification: After the reaction is complete, the excess phosgene and hydrogen chloride byproduct are removed. The resulting TMDI is then purified by distillation under reduced pressure.

Analytical Methods for Isomer Characterization

The analysis of TMDI isomers is crucial for quality control and for understanding the structure-property relationships of the resulting polymers. The primary techniques used for this purpose are gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Chromatographic Methods: GC and HPLC

Both GC and HPLC are powerful techniques for separating and quantifying diisocyanate isomers.[16] Due to the high reactivity of the isocyanate groups, a derivatization step is often necessary before chromatographic analysis.[17]

Experimental Protocol for HPLC Analysis:

-

Derivatization: The TMDI sample is reacted with a derivatizing agent, such as 1-(2-pyridyl)piperazine, to form stable urea (B33335) derivatives.[17]

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV detection at a wavelength suitable for the derivatives (e.g., 254 nm).

-

-

Quantification: The concentration of each isomer is determined by comparing the peak areas to a calibration curve prepared from standards.

Experimental Protocol for GC Analysis:

-

Derivatization: The TMDI sample can be derivatized with an alcohol, such as 2-chlorobenzyl alcohol, to form stable urethane (B1682113) derivatives.[18]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Chromatographic Conditions:

-

Column: A capillary column with a suitable stationary phase (e.g., OV-225 for diisocyanate isomers).[19]

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: A temperature gradient is used to separate the isomers.

-

-

Quantification: The isomer ratio is determined from the integrated peak areas.

Spectroscopic Methods: FTIR and NMR

FTIR Spectroscopy:

FTIR spectroscopy is a valuable tool for identifying the presence of the isocyanate functional group. The N=C=O stretching vibration gives a strong and characteristic absorption band in the region of 2250-2275 cm⁻¹.[20][21] This peak can be used to monitor the progress of the phosgenation reaction and to confirm the presence of the diisocyanate.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the TMDI isomers and to determine their ratio in a mixture. The different chemical environments of the protons and carbon atoms in the 2,2,4- and 2,4,4-isomers will result in distinct signals in the NMR spectra, allowing for their differentiation and quantification.[22][23] The relative integrals of the characteristic peaks for each isomer can be used to calculate the isomer ratio.[22]

Conclusion

This compound is a versatile aliphatic diisocyanate with a unique branched structure that imparts specific properties to the polymers derived from it. Understanding the chemical structure of its isomers, their physicochemical properties, and the methods for their synthesis and analysis is crucial for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further research and application of this important chemical compound.

References

- 1. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | C11H18N2O2 | CID 61807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylhexa-1,6-diyl diisocyanate | C11H18N2O2 | CID 3033881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (2,2,4- and 2,4,4- mix… [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 28679-16-5 [chemicalbook.com]

- 8. CAS 25513-64-8: Trimethylhexamethylenediamine | CymitQuimica [cymitquimica.com]

- 9. TRIMETHYL HEXAMETHYLENE DIISOCYANATE (2,2,4 and 2,4,4) — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 10. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 11. Trimethyl hexamethylene diamine | 25513-64-8 | Benchchem [benchchem.com]

- 12. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]

- 13. US5286760A - Process for reducing impurity levels in methylene diphenyamines - Google Patents [patents.google.com]

- 14. US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 15. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. jksoeh.org [jksoeh.org]

- 19. researchgate.net [researchgate.net]

- 20. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

A Technical Guide to Trimethylhexamethylene Diisocyanate (TMDI)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Trimethylhexamethylene Diisocyanate (TMDI), a key aliphatic diisocyanate used in the synthesis of high-performance polymers. The focus is on its fundamental properties, experimental applications, and relevant synthesis workflows.

Core Chemical Properties

TMDI is an organic compound notable for its use as a monomer in the production of polyurethanes. It exists as a mixture of 2,2,4- and 2,4,4-isomers. Its aliphatic nature contributes to the UV stability of the resulting polymers, making them suitable for coatings and other applications where weather resistance is crucial.

Data Presentation: Key Identifiers and Properties

The essential quantitative data for TMDI are summarized in the table below. It is important to note that different CAS numbers may be used to refer to the isomer mixture or a specific isomer.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | TMDI, 1,6-diisocyanatotrimethylhexane | [1][2] |

| CAS Number | 32052-51-0 (for 2,2,4- and 2,4,4- mixture) | |

| 28679-16-5 | [1] | |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | ~210.27 g/mol | [1][2] |

Experimental Protocols

TMDI is a versatile building block for polyurethane synthesis. The following protocols outline a common synthesis method and a key analytical procedure.

2.1. Experimental Protocol: Polyurethane Synthesis via Prepolymer Mixing

The "prepolymer mixing" method is a widely used two-step process to synthesize polyurethanes, offering controlled reaction kinetics and final polymer properties.[3]

Methodology:

-

Prepolymer Synthesis:

-

Reactants: A polyol (e.g., trimethylolpropane, TMP) and this compound (TMDI) are used as the primary reactants.[3]

-

Solvent & Catalyst: The reaction is typically carried out in a solvent such as xylene. A catalyst, for instance, stannous 2-ethyl hexanoate, is introduced to facilitate the reaction.[3]

-

Procedure: The diisocyanate (TMDI) is reacted with the polyol (TMP) in the solvent. The mixture is heated to initiate the formation of an isocyanate-terminated prepolymer.

-

Monitoring: The progress of the reaction is monitored by determining the percentage of unreacted isocyanate (NCO) groups.

-

-

Chain Extension (Curing):

-

Reactants: The synthesized prepolymer is then reacted with a chain extender, which can be a branched polyester (B1180765) polyol.[3]

-

Catalysts: A combination of catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane) and TEA (triethylamine), may be used to drive the final curing stage.[3]

-

Procedure: The chain extender is added to the prepolymer solution. The mixture is stirred until the desired molecular weight and polymer properties are achieved, resulting in the final polyurethane product.

-

2.2. Analytical Protocol: Determination of Isocyanate (NCO) Content

Throughout the synthesis process, it is critical to measure the concentration of reactive isocyanate groups to ensure the reaction proceeds as expected.

Methodology:

-

Standard Method: The determination of NCO content can be performed according to the standard test method ASTM D2572.

-

Principle: This method typically involves the titration of the unreacted isocyanate groups with a standard solution of dibutylamine. The consumption of the amine is then determined by back-titration with a standardized acid. This allows for the calculation of the NCO percentage in the prepolymer, guiding the subsequent addition of the chain extender.

Mandatory Visualization: Synthesis Workflow

The logical flow of the prepolymer mixing method for polyurethane synthesis using TMDI is illustrated below. This diagram outlines the key stages, from initial reactants to the final polymer product.

Caption: Workflow for polyurethane synthesis using the prepolymer mixing method.

References

An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate (TMDI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethylhexamethylene diisocyanate (TMDI). All quantitative data are summarized in structured tables for ease of reference. Detailed methodologies for key analytical procedures relevant to isocyanates are also provided, alongside visualizations of its core chemical reactions.

This compound (TMDI) is an aliphatic diisocyanate used in the production of polyurethanes. It exists as a mixture of two isomers: 2,2,4-trimethylhexamethylene diisocyanate and 2,4,4-trimethylhexamethylene diisocyanate.[1] This guide will cover the properties of this isomeric mixture.

Physical Properties

TMDI is a colorless to yellowish liquid at room temperature.[2][3] It is insoluble in water and denser than water.[1][4] The physical properties of TMDI are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be due to variations in the isomeric composition or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |

| Molecular Weight | 210.27 g/mol | [4][5] |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Boiling Point | 283.8 °C at 760 mmHg | [5] |

| 149 °C | [1] | |

| Density | 0.97 g/cm³ | [5] |

| 1.02 g/cm³ | [1] | |

| Vapor Pressure | 1.66E-10 mmHg at 25°C | [5] |

| Flash Point | 114.6 °C | [5] |

| Refractive Index | 1.4620 to 1.4640 | [1] |

| Solubility | Insoluble in water | [1][4] |

Chemical Properties and Reactivity

The key chemical feature of TMDI is the two isocyanate (-N=C=O) functional groups. These groups are highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as water, alcohols, and amines.[6]

Reactivity Profile:

-

With Water: TMDI reacts with water to form an unstable carbamic acid, which then decomposes to form a diamine and carbon dioxide gas. The resulting amine can then react with another molecule of TMDI to form a urea (B33335) linkage. This reaction is exothermic and can be vigorous.[6][7]

-

With Alcohols: The reaction with alcohols produces urethane (B1682113) linkages. This is the fundamental reaction for the formation of polyurethanes when a diol or polyol is used.[6] The reaction rate is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary and tertiary alcohols.[8]

-

With Amines: TMDI reacts rapidly with primary and secondary amines to form urea linkages.[6]

-

Polymerization: Acids and bases can initiate polymerization reactions of isocyanates.[7]

-

Incompatible Materials: TMDI is incompatible with strong oxidizing agents, acids, bases, alcohols, amines, aldehydes, ketones, mercaptans, phenols, and peroxides.[6][7]

The chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28679-16-5 (for the mixture) | [5] |

| EC Number | 249-151-6 | [5] |

| UN Number | 2328 | [2] |

| Hazard Class | 6.1 | [2] |

Experimental Protocols

Determination of Isocyanate Content (NCO Content)

The determination of the isocyanate content is crucial for quality control and for stoichiometric calculations in polyurethane formulations. A common method is titration with a standard solution of dibutylamine (B89481).

Principle: An excess of a standard solution of dibutylamine in a suitable solvent is reacted with a known mass of the TMDI sample. The unreacted dibutylamine is then back-titrated with a standard solution of hydrochloric acid.

Apparatus:

-

Analytical balance

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Magnetic stirrer

Reagents:

-

Standardized 0.1 N dibutylamine solution in a suitable solvent (e.g., toluene)

-

Standardized 0.1 N hydrochloric acid (HCl) solution

-

Indicator solution (e.g., bromophenol blue) or a pH meter for potentiometric titration

Procedure (based on ASTM D5155): [1][9]

-

Accurately weigh a sample of TMDI into an Erlenmeyer flask.

-

Add a precise volume of the standardized dibutylamine solution to the flask.

-

Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring.

-

Add a few drops of the indicator solution.

-

Titrate the excess dibutylamine with the standardized HCl solution until the endpoint is reached (color change of the indicator).

-

Perform a blank titration without the TMDI sample.

Calculation: The %NCO is calculated using the following formula: %NCO = [(B - V) * N * 4.202] / W Where:

-

B = volume of HCl for the blank titration (mL)

-

V = volume of HCl for the sample titration (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

4.202 is a constant based on the molecular weight of the NCO group.

Caption: Workflow for the determination of %NCO in TMDI.

Chemical Reaction Pathways

The following diagrams illustrate the primary reaction pathways of the isocyanate groups in TMDI.

Reaction with Water

The reaction of an isocyanate with water proceeds through a carbamic acid intermediate to form an amine and carbon dioxide. The amine then reacts with another isocyanate group to form a urea linkage.

Caption: Formation of a urea linkage from the reaction of TMDI with water.

Reaction with Alcohol

The reaction of an isocyanate with an alcohol forms a stable urethane linkage. This is the basis for polyurethane chemistry.

Caption: Formation of a urethane linkage from the reaction of TMDI with an alcohol.

Reaction with Amine

The reaction of an isocyanate with a primary or secondary amine results in the formation of a urea linkage.

Caption: Formation of a urea linkage from the reaction of TMDI with an amine.

References

- 1. matestlabs.com [matestlabs.com]

- 2. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Trimethylhexa-1,6-diyl diisocyanate | C11H18N2O2 | CID 3033881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 6. This compound | 28679-16-5 [chemicalbook.com]

- 7. 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. store.astm.org [store.astm.org]

The Reactivity of Trimethylhexamethylene Diisocyanate with Polyols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trimethylhexamethylene diisocyanate (TMHDI) with polyols, a cornerstone reaction in the synthesis of specialized polyurethanes. With a focus on applications relevant to research, drug development, and biomedical science, this document delves into the reaction kinetics, experimental protocols, and biocompatibility of TMHDI-based polyurethanes.

Introduction to this compound (TMHDI)

This compound (TMHDI) is an aliphatic diisocyanate (ADI) that has garnered significant interest in the development of high-performance polyurethanes. Unlike its aromatic counterparts, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), TMHDI's aliphatic nature imparts superior UV stability and color retention, making it a prime candidate for coatings and elastomers exposed to stringent environmental conditions. Furthermore, polyurethanes derived from aliphatic diisocyanates are generally considered more biocompatible, as their degradation products are less toxic than the aromatic amines released from aromatic diisocyanate-based polyurethanes.[1] This characteristic makes TMHDI a particularly attractive monomer for the synthesis of biomaterials and drug delivery systems.[2]

The structure of TMHDI, a mixture of 2,2,4- and 2,4,4-isomers, features methyl groups that introduce steric hindrance around the isocyanate (-NCO) functionalities. This steric hindrance moderates its reactivity compared to linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI), providing better control over the polymerization process.[3]

Reactivity Profile and Kinetic Considerations

The reaction between an isocyanate and a polyol to form a urethane (B1682113) linkage is a nucleophilic addition. The reactivity of the isocyanate group is influenced by both electronic and steric factors. Aliphatic isocyanates are generally less reactive than aromatic isocyanates due to the electron-donating nature of the alkyl chain, which reduces the electrophilicity of the isocyanate carbon atom.[4]

While specific kinetic data for the reaction of TMHDI with a wide range of polyols is not extensively available in the public domain, a comparative understanding can be derived from studies on other aliphatic diisocyanates. The reaction is known to follow second-order kinetics.[1][5]

Table 1: Comparative Reactivity of Diisocyanates and General Kinetic Parameters

| Diisocyanate Type | General Reactivity Trend | Typical Activation Energy (Ea) Range (kJ/mol) | Factors Influencing Reactivity |

| Aromatic (e.g., MDI, TDI) | High | 40 - 90[6] | Electron-withdrawing aromatic ring increases electrophilicity of NCO group. |

| Aliphatic (e.g., TMHDI, HDI, IPDI) | Moderate to Low | 45 - 60 (for HDI)[6] | Electron-donating alkyl groups decrease NCO reactivity. Steric hindrance from alkyl substituents further reduces reactivity.[3][4] |

Note: Specific quantitative kinetic data for TMHDI is scarce in the literature. The provided activation energy range is for a similar aliphatic diisocyanate, HDI, and serves as an estimate. The reactivity of TMHDI is generally considered to be lower than that of HDI due to the presence of trimethyl substitution.

Factors Influencing TMHDI Reactivity with Polyols:

-

Polyol Structure: The reactivity of the hydroxyl (-OH) groups in the polyol plays a crucial role. Primary hydroxyls are more reactive than secondary hydroxyls due to lower steric hindrance.[7]

-

Polyether vs. Polyester Polyols: Polyester polyols can exhibit different reactivity compared to polyether polyols due to the electronic effects of the ester group and potential for hydrogen bonding, which can influence the accessibility of the hydroxyl groups.[6] Generally, polyether-based polyurethanes show better hydrolytic stability.[8]

-

-

Catalysis: The reaction between TMHDI and polyols is often catalyzed to achieve practical reaction rates. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts.[9] Tertiary amines can also be used. The catalyst functions by activating either the isocyanate or the hydroxyl group, thereby lowering the activation energy of the reaction.[10]

-

Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate. The selection of the reaction temperature is a critical parameter to control the polymerization process and the properties of the final polyurethane.

Experimental Protocols

Synthesis of TMHDI-based Polyurethane Prepolymer (Two-Step Method)

This protocol describes a common method for synthesizing an isocyanate-terminated prepolymer, which is a versatile intermediate for producing various polyurethane materials.

Materials:

-

This compound (TMHDI)

-

Polyol (e.g., Poly(ethylene glycol) (PEG), Poly(caprolactone) (PCL))

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Dry solvent (e.g., Toluene, Dimethylformamide - DMF)

-

Nitrogen gas supply

-

Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel

Procedure:

-

Drying of Reactants: Thoroughly dry the polyol and solvent to remove any moisture, as water readily reacts with isocyanates. This can be achieved by azeotropic distillation or by drying under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Reaction Setup: Assemble the reaction kettle and purge with dry nitrogen to create an inert atmosphere.

-

Charging the Reactor: Charge the calculated amount of TMHDI into the reaction kettle. The NCO:OH molar ratio is typically kept at 2:1 or higher to ensure the formation of an NCO-terminated prepolymer.

-

Polyol Addition: Slowly add the dried polyol to the TMHDI under vigorous stirring. The addition should be done dropwise to control the exothermic reaction and maintain the desired temperature (typically 60-80 °C).

-

Catalyst Addition: Once the polyol addition is complete, add the catalyst (e.g., a few drops of DBTDL solution in the solvent).

-

Reaction Monitoring: Monitor the progress of the reaction by determining the free isocyanate (NCO) content at regular intervals using the NCO titration method (see Protocol 3.2). The reaction is considered complete when the NCO content reaches the theoretical value.

-

Storage: Store the resulting NCO-terminated prepolymer under a dry nitrogen atmosphere to prevent reaction with atmospheric moisture.

Determination of Isocyanate (NCO) Content by Titration

This method is used to quantify the percentage of free isocyanate groups in a sample, which is crucial for monitoring the reaction progress and ensuring the quality of the prepolymer.[3][7][10]

Reagents:

-

Di-n-butylamine solution (in dry toluene)

-

Standardized hydrochloric acid (HCl) solution

-

Bromophenol blue indicator

-

Dry toluene

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the polyurethane prepolymer sample into a dry Erlenmeyer flask.

-

Reaction with Amine: Add a known excess of the di-n-butylamine solution to the flask. The di-n-butylamine reacts with the free NCO groups.

-

Reaction Time: Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with occasional swirling.

-

Titration: Add isopropanol to the flask to ensure a homogeneous solution, followed by a few drops of bromophenol blue indicator.

-

Endpoint: Titrate the excess di-n-butylamine with the standardized HCl solution until the color changes from blue to yellow.

-

Blank Titration: Perform a blank titration using the same procedure but without the sample.

-

Calculation: The %NCO content is calculated using the following formula:

%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

W_sample = Weight of the sample (g)

-

4.202 is a constant derived from the molecular weight of the NCO group.

-

In-Situ Monitoring of Reaction Kinetics by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the polyurethane formation by tracking the disappearance of the characteristic isocyanate peak.[11][12]

Procedure:

-

Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.

-

Background Spectrum: Record a background spectrum of the reaction setup before adding the reactants.

-

Reaction Initiation: Initiate the reaction between TMHDI and the polyol in the reaction vessel in contact with the ATR probe.

-

Data Acquisition: Acquire FTIR spectra at regular time intervals throughout the reaction.

-

Analysis: Monitor the decrease in the absorbance of the characteristic NCO stretching band, which appears around 2270 cm⁻¹. Simultaneously, the formation of the urethane linkage can be observed by the appearance of the N-H stretching band (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching band (around 1730-1700 cm⁻¹).

-

Kinetic Analysis: The concentration of NCO groups can be correlated with the absorbance of the NCO peak using the Beer-Lambert law. Plotting the NCO concentration versus time allows for the determination of the reaction rate constants.

Visualizations of Reaction Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. osti.gov [osti.gov]

- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. turkchem.net [turkchem.net]

- 9. researchgate.net [researchgate.net]

- 10. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI). Understanding the solubility of TMDI is crucial for its effective use in various applications, including as a protecting group in organic synthesis, particularly in the development of pharmaceuticals. This document offers qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a representative workflow for its synthesis and purification.

Introduction to TMDI

1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI) is an organosilicon compound belonging to the siloxane family. Its chemical structure features two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one isopropyl group. This structure imparts a non-polar character to the molecule, which largely dictates its solubility in various solvents. In drug development and organic synthesis, TMDI is often employed as a protecting group for diols due to its stability and selective deprotection under specific conditions.

Qualitative Solubility of TMDI

While specific quantitative solubility data for TMDI in a range of organic solvents is not extensively published in the literature, its solubility can be inferred from the general behavior of siloxanes and the principle of "like dissolves like". Siloxanes are generally non-polar and, therefore, tend to be soluble in or miscible with other non-polar and weakly polar organic solvents. Conversely, they exhibit poor solubility in highly polar solvents.

The following table summarizes the expected qualitative solubility of TMDI in a selection of common organic solvents.

| Solvent Class | Solvent | Expected Qualitative Solubility |

| Non-Polar Solvents | ||

| Alkanes | Hexane | Miscible |

| Heptane | Miscible | |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Benzene | Miscible | |

| Weakly Polar Solvents | ||

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible | |

| Halogenated Solvents | Dichloromethane | Miscible |

| Chloroform | Miscible | |

| Polar Aprotic Solvents | ||

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Nitriles | Acetonitrile | Sparingly Soluble |

| Amides | Dimethylformamide (DMF) | Sparingly Soluble to Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | |

| Polar Protic Solvents | ||

| Alcohols | Methanol | Insoluble |

| Ethanol | Insoluble | |

| Water | Water | Insoluble |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The actual quantitative solubility can be determined using the experimental protocol outlined below.

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of TMDI in a specific organic solvent at a set temperature.

Materials:

-

1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI) of high purity

-

Selected organic solvent(s) of analytical grade

-

Scintillation vials or other suitable glass vials with tight-sealing caps

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of TMDI to a pre-weighed vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Record the exact mass of TMDI added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved TMDI to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles, which could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.

-

Prepare a series of standard solutions of TMDI of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of TMDI in the filtered sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as:

-

g/100 mL of solvent: (Concentration from calibration curve in g/mL) x 100

-

mol/L: (Concentration in g/L) / (Molar mass of TMDI)

-

g/100 g of solvent: [(mass of TMDI in aliquot) / (mass of solvent in aliquot)] x 100

-

-

Representative Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a disiloxane (B77578) compound, which can be adapted for TMDI. The synthesis of disiloxanes often involves the hydrolysis of chlorosilanes.

This comprehensive guide provides foundational knowledge on the solubility of TMDI, empowering researchers to effectively utilize this compound in their work. The provided experimental protocol offers a clear path to obtaining precise quantitative solubility data tailored to specific research needs.

Navigating the Isomeric Landscape of Commercial Trimethylhexamethylene Diisocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhexamethylene diisocyanate (TMDI) is a key aliphatic diisocyanate (ADI) utilized in the synthesis of a wide array of polyurethane-based materials. Its unique branched structure imparts flexibility, excellent compatibility, and low viscosity to the resulting polymers, making it a valuable component in the formulation of coatings, elastomers, and adhesives. A critical aspect of TMDI for researchers and formulators is its isomeric composition, which significantly influences the reactivity, processing characteristics, and final properties of the polyurethane material. This technical guide provides an in-depth overview of the isomeric composition of commercial TMDI, methods for its analysis, and the synthetic rationale for the observed isomer distribution.

Isomeric Composition of Commercial TMDI

Commercial-grade this compound is not a single chemical entity but rather a mixture of two principal isomers: 2,2,4-trimethylhexamethylene diisocyanate and 2,4,4-trimethylhexamethylene diisocyanate. The relative abundance of these isomers is a direct consequence of the manufacturing process. A leading commercial example is VESTANAT® TMDI from Evonik, which is specified to contain these two isomers in an approximately equal ratio.[1][2]

Quantitative Data on Isomeric Composition

The typical isomeric distribution of commercial TMDI is summarized in the table below. It is important for researchers to note that while a 1:1 ratio is standard, slight variations may exist between different manufacturers or even between different batches from the same supplier. Therefore, for applications sensitive to isomeric purity, independent verification is recommended.

| Isomer | Typical Abundance |

| 2,2,4-Trimethylhexamethylene diisocyanate | ~ 50% |

| 2,4,4-Trimethylhexamethylene diisocyanate | ~ 50% |

Synthesis Pathway and Origin of Isomerism

The isomeric composition of TMDI is intrinsically linked to its synthesis pathway, which typically begins with the dimerization and subsequent hydrogenation of acetone (B3395972) to produce 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine. This diamine mixture is then subjected to phosgenation to yield the corresponding diisocyanates. The ratio of the 2,2,4- and 2,4,4- isomers is largely determined during the initial dimerization and hydrogenation steps.

Experimental Protocols for Isomer Analysis

The determination of the precise isomeric ratio of TMDI is crucial for quality control and for understanding structure-property relationships in polyurethane synthesis. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Gas Chromatography (GC) Method

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for separating and quantifying the 2,2,4- and 2,4,4-TMDI isomers.

Experimental Workflow:

Methodology:

-

Sample Preparation and Derivatization:

-

Due to the high reactivity of the isocyanate groups, direct injection into a GC can be problematic. Derivatization is often employed to create more stable and volatile compounds.

-

React a known quantity of the TMDI sample with an excess of a short-chain alcohol, such as methanol (B129727) or 1-butanol, in an inert solvent like toluene. The reaction should be carried out under anhydrous conditions to prevent side reactions. A catalyst, such as dibutyltin (B87310) dilaurate, can be used to ensure complete reaction.

-

The resulting urethane (B1682113) derivatives are more amenable to GC analysis.

-

Dilute the derivatized sample to an appropriate concentration (e.g., 1 mg/mL) with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized isomers.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the derivatized 2,2,4- and 2,4,4-TMDI isomers based on their retention times and mass spectra.

-

Integrate the peak areas of the two isomers.

-

Calculate the relative percentage of each isomer by dividing the individual peak area by the total peak area of both isomers and multiplying by 100.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides a powerful tool for the structural elucidation and quantification of isomers without the need for derivatization. Both ¹H and ¹³C NMR can be utilized.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of the TMDI sample in a deuterated solvent suitable for NMR analysis, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). Ensure the solvent is anhydrous.

-

Add an internal standard with a known concentration, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

NMR Spectrometer Parameters:

-

Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 25 °C.

-

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum. The signals corresponding to the protons adjacent to the NCO groups and the methyl groups of the two isomers will likely appear at distinct chemical shifts.

-

Integrate the signals that are unique to each isomer. The ratio of the integrals will be proportional to the molar ratio of the isomers.

-

-

¹³C NMR Analysis:

-

Acquire the proton-decoupled ¹³C NMR spectrum. The carbon atoms in the different chemical environments of the 2,2,4- and 2,4,4- isomers will give rise to distinct signals.

-

The carbonyl carbons of the isocyanate groups and the carbons of the methyl groups are particularly useful for distinguishing and quantifying the isomers.

-

The relative intensities of the signals corresponding to each isomer can be used to determine their ratio. For accurate quantification, it is important to ensure complete relaxation of the nuclei, which may require a longer relaxation delay between pulses.

-

Conclusion

The isomeric composition of commercial this compound is a fundamental characteristic that dictates its performance in polyurethane applications. Commercially available TMDI is typically an equimolar mixture of the 2,2,4- and 2,4,4- isomers. For researchers and professionals in drug development and material science, a thorough understanding and the ability to verify this isomeric ratio are paramount. The analytical methodologies of Gas Chromatography and Nuclear Magnetic Resonance spectroscopy provide robust and reliable means for the characterization and quantification of these isomers, ensuring precise control over the synthesis and properties of novel materials.

References

A Comprehensive Technical Guide to the Synthesis of Trimethylhexamethylene Diisocyanate (TMDI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhexamethylene diisocyanate (TMDI) is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its unique asymmetrical trimethyl substitution provides excellent light stability, weather resistance, and mechanical properties to the resulting polymers, making it a valuable building block in the development of advanced coatings, adhesives, sealants, and elastomers. This in-depth technical guide provides a comprehensive overview of the primary synthesis route for TMDI, detailing the multi-step process from its precursor, isophorone (B1672270). This document includes detailed experimental protocols, summarized quantitative data, and visual representations of the synthesis pathway and experimental workflows to aid researchers and professionals in the field.

Introduction

The synthesis of this compound (TMDI) is a multi-stage process that begins with the readily available industrial chemical, isophorone. The overall synthetic strategy involves the initial formation of trimethylhexamethylene diamine (TMD), a key intermediate, which is subsequently converted to the target diisocyanate through phosgenation. The synthesis of TMD from isophorone can be delineated into four principal steps:

-

Hydrogenation of Isophorone: The initial step involves the reduction of isophorone to produce 3,3,5-trimethylcyclohexanol (B90689).

-

Oxidation of Trimethylcyclohexanol (B73185): The resulting cycloalkanol is then oxidized to yield a mixture of trimethyladipic acids.

-

Conversion to Dinitrile: The trimethyladipic acids are subsequently converted into the corresponding dinitriles.

-

Hydrogenation of Dinitrile: The final step in the formation of the diamine intermediate is the hydrogenation of the trimethyl adiponitrile.

The subsequent conversion of Trimethylhexamethylene diamine (TMD) to this compound (TMDI) is achieved through a phosgenation reaction. This guide will provide a detailed examination of each of these stages.

Synthesis Pathway Overview

The synthesis of TMDI is a linear sequence of reactions starting from isophorone. The overall pathway is depicted below.

Synthesis Pathway for this compound (TMDI).

Experimental Protocols and Data

This section provides detailed experimental methodologies and quantitative data for each key step in the synthesis of TMDI.

Step 1: Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol

The selective hydrogenation of the carbon-carbon double bond in isophorone, while preserving the carbonyl group, is the initial and critical step. This is followed by the reduction of the ketone to the corresponding alcohol.

Experimental Protocol:

-

Catalyst Preparation: A reduced metallic nickel catalyst is prepared or a commercial catalyst is utilized.

-

Reaction Setup: A high-pressure autoclave is charged with isophorone and the nickel catalyst (e.g., 5 parts catalyst per 100 parts isophorone).

-

Purging: The autoclave is purged with an inert gas, such as nitrogen, to remove any residual air.

-

Hydrogenation: The reactor is pressurized with hydrogen to approximately 100 pounds per square inch.

-

Reaction Conditions: The mixture is mechanically stirred at a temperature not exceeding 100°C until the absorption of hydrogen ceases.[1]

-

Work-up: After the reaction is complete, the catalyst is removed by filtration to yield 3,3,5-trimethylcyclohexanol.

Data Summary:

| Parameter | Value | Reference |

| Reactant | Isophorone | [1] |

| Catalyst | Reduced Metallic Nickel | [1] |

| Hydrogen Pressure | ~100 psi | [1] |

| Temperature | ≤ 100 °C | [1] |

| Product | 3,3,5-Trimethylcyclohexanol | [1] |

| Yield | >80% (of high melting point isomer) | [1] |

Step 2: Oxidation of 3,3,5-Trimethylcyclohexanol to Trimethyladipic Acid

The trimethylcyclohexanol is subsequently oxidized to form a mixture of 2,2,4- and 2,4,4-trimethyladipic acids. This oxidation is analogous to the industrial synthesis of adipic acid from cyclohexane.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with concentrated nitric acid and a catalytic amount of ammonium (B1175870) metavanadate and copper nitrate.

-

Reactant Addition: 3,3,5-trimethylcyclohexanol is added dropwise to the heated nitric acid solution while maintaining the temperature between 65-70°C.

-

Reaction Monitoring: The reaction is monitored for the evolution of nitrogen oxides.

-

Crystallization: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce crystallization of the trimethyladipic acid.

-

Isolation: The solid product is collected by suction filtration, washed with cold water, and dried.

Data Summary:

| Parameter | Value | Reference |

| Reactant | 3,3,5-Trimethylcyclohexanol | [2] |

| Oxidizing Agent | Nitric Acid | [2] |

| Catalyst | Ammonium metavanadate, Copper nitrate | [3] |

| Temperature | 65 - 70 °C | [4] |

| Product | Trimethyladipic Acid | [2] |

| Yield | 87.1% (for adipic acid from cyclohexanol) | [2] |

Step 3: Conversion of Trimethyladipic Acid to Trimethyl Adiponitrile

The conversion of the dicarboxylic acid to the dinitrile is a crucial step. This can be achieved through various methods, often involving the formation of an intermediate diamide (B1670390) followed by dehydration.

Experimental Protocol (General Method):

-

Amide Formation: Trimethyladipic acid is reacted with a source of ammonia (B1221849), such as aqueous ammonium hydroxide, in the presence of a coupling agent like triflic anhydride (B1165640) and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane.[5][6]

-

Dehydration: After the formation of the primary diamide, a dehydrating agent (e.g., another equivalent of triflic anhydride) is added to facilitate the conversion to the dinitrile.[5][6]

-

Work-up: The reaction mixture is then subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove byproducts and purification by distillation or crystallization.

Data Summary:

| Parameter | Value | Reference |

| Reactant | Trimethyladipic Acid | [5][6] |

| Reagents | Triflic anhydride, Triethylamine, Ammonium hydroxide | [5][6] |

| Solvent | Anhydrous Dichloromethane | [5] |

| Product | Trimethyl Adiponitrile | [5][6] |

| Yield | High yields are generally reported for this type of transformation. | [7] |

Step 4: Hydrogenation of Trimethyl Adiponitrile to Trimethylhexamethylene Diamine (TMD)

The dinitrile is reduced to the corresponding diamine in the final step of the TMD synthesis.

Experimental Protocol:

-

Catalyst and Solvent: A supported nickel or cobalt catalyst (15-80% by weight on a carrier) is used in the presence of liquid ammonia, which also acts as a solvent.

-

Reaction Setup: The reaction is carried out in a high-pressure reactor.

-

Hydrogenation Conditions: The trimethyl adipic acid dinitrile is reacted with hydrogen at a temperature between 60 and 160°C (preferably 80-130°C).[6]

-

Product Isolation: After the reaction, the ammonia is separated from the crude diamine by pressure distillation and can be recycled.[6]

Data Summary:

| Parameter | Value | Reference |

| Reactant | Trimethyl Adipic Acid Dinitrile | [6] |

| Catalyst | Nickel or Cobalt on a carrier | [6] |

| Solvent | Liquid Ammonia | [6] |

| Temperature | 60 - 160 °C | [6] |

| Product | 2,2,4- and/or 2,4,4-trimethylhexamethylenediamine | [6] |

| Yield | > 90% | [6] |

Step 5: Phosgenation of Trimethylhexamethylene Diamine (TMD) to this compound (TMDI)

The final step is the conversion of the diamine to the diisocyanate using phosgene (B1210022). This reaction is hazardous and requires specialized equipment and handling procedures. The diamine is often converted to its hydrochloride salt before phosgenation.[1][8]

Experimental Protocol (Analogous to Hexamethylene Diisocyanate Synthesis):

-

Diamine Salt Formation: Trimethylhexamethylene diamine is dissolved in a suitable solvent like methanol (B129727) and treated with concentrated hydrochloric acid to precipitate the diamine dihydrochloride (B599025). The salt is then thoroughly dried.[8]

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a phosgene inlet tube is charged with a suspension of the finely powdered diamine dihydrochloride in an inert high-boiling solvent (e.g., amylbenzene or o-dichlorobenzene).[8]

-

Phosgenation: The stirred suspension is heated to 130-170°C, and gaseous phosgene is introduced into the mixture.[8] The reaction temperature is carefully controlled.

-

Reaction Completion: The reaction is continued until the evolution of hydrogen chloride ceases and the solid has dissolved.

-

Purification: The reaction mixture is filtered, and the filtrate is distilled under reduced pressure to isolate the this compound.[8]

Data Summary:

| Parameter | Value | Reference |

| Reactant | Trimethylhexamethylene Diamine Dihydrochloride | [8] |

| Reagent | Phosgene (COCl₂) | [8] |

| Solvent | Amylbenzene, o-dichlorobenzene | [8] |

| Temperature | 130 - 170 °C | [8] |

| Product | This compound | [8] |

| Yield | 84 - 95% (for hexamethylene diisocyanate) | [8] |

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures described in this guide.

Experimental Workflow for the Hydrogenation of Isophorone.

Experimental Workflow for the Phosgenation of TMD.

Conclusion

The synthesis of this compound is a well-established industrial process that relies on a sequence of robust chemical transformations. This guide has provided a detailed overview of the primary synthetic route, from isophorone to the final diisocyanate product. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important monomer. Adherence to proper safety protocols, particularly during the hazardous phosgenation step, is paramount. The versatility of TMDI in creating high-performance materials ensures its continued importance in the field of polymer chemistry and materials science.

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US5672747A - Phosgene process - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. CN106431991A - Preparation method of HDI (hexamethylene diisocyanate) - Google Patents [patents.google.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. US7939688B2 - Process for preparing nitriles by elimination reactions - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comparative Analysis of TMDI and Other Key Aliphatic Diisocyanates for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and material science, particularly in the development of high-performance polyurethanes, the selection of the diisocyanate monomer is a critical determinant of the final product's properties. Aliphatic diisocyanates are prized for their UV stability and non-yellowing characteristics, making them essential for applications demanding high weather resistance and color retention. This technical guide provides a detailed comparison of the basic properties of Trimethylhexamethylene Diisocyanate (TMDI) against other commonly utilized aliphatic diisocyanates: Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI).

This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other advanced fields, offering a comparative overview of key physical and chemical properties, detailed experimental protocols for their determination, and visual representations of their chemical structures and characterization workflows.

Comparative Data of Aliphatic Diisocyanates

The selection of an appropriate aliphatic diisocyanate is a crucial step in the design and synthesis of polyurethanes with tailored properties. The following table summarizes the fundamental physical and chemical properties of TMDI in comparison to HDI, IPDI, and H12MDI, providing a quantitative basis for material selection.

| Property | TMDI (this compound) | HDI (Hexamethylene Diisocyanate) | IPDI (Isophorone Diisocyanate) | H12MDI (4,4'-Methylenebis(cyclohexyl isocyanate)) |

| CAS Number | 28679-16-5 (mixture of 2,2,4- and 2,4,4-isomers) | 822-06-0 | 4098-71-9 | 5124-30-1 |

| Appearance | Colorless liquid[1] | Colorless liquid[2] | Clear liquid[3] | Colorless to light yellow liquid[4] |

| Molecular Weight ( g/mol ) | 210.27[5] | 168.20 | 222.28[6] | 262.35 |

| NCO Content (% wt.) | 39.7 - 40.0[1] | ~49.9 | 37.5 - 37.8[3] | 31.8 - 32.0[7] |

| Equivalent Weight (g/eq) | ~105.1[8] | 84.1 | ~111.1 | ~131.2 |

| Viscosity (mPa·s at 23-25°C) | 5 - 8[9] | ~2.4 (at 20°C)[2] | ~15 (at 20°C)[3] | ~30[4] |

| Density (g/cm³ at 20°C) | 1.010 - 1.016[1] | ~1.05[2] | ~1.058 | ~1.07[4] |

| Vapor Pressure (Pa at 20°C) | ~0.27 | ~0.7 | 0.04[3] | ~0.0021 |

Chemical Structures

The chemical structure of a diisocyanate dictates its reactivity, the geometry of the resulting polymer chains, and ultimately, the macroscopic properties of the polyurethane. The diagrams below illustrate the structures of TMDI and the other aliphatic diisocyanates discussed.

References

- 1. products.evonik.com [products.evonik.com]

- 2. alipa.org [alipa.org]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. mpfs.io [mpfs.io]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. products.evonik.com [products.evonik.com]

- 8. wernerblank.com [wernerblank.com]

- 9. lookpolymers.com [lookpolymers.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of TMDI-Based Polyurethane Prepolymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethane prepolymers based on 2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI). TMDI is an aliphatic diisocyanate that offers unique properties to polyurethane systems, including flexibility, high compatibility with other resins, and excellent light and weather resistance.[1][2] These characteristics make TMDI-based polyurethanes promising materials for a variety of applications, including coatings, adhesives, sealants, elastomers, and biomedical devices such as drug delivery systems.[1][3]

Application Notes

Aliphatic diisocyanates like TMDI are often preferred over aromatic diisocyanates (e.g., MDI and TDI) in biomedical applications due to their superior biocompatibility and resistance to degradation into toxic byproducts.[3] The incorporation of TMDI into polyurethane backbones imparts flexibility due to its linear structure with methyl branching, in contrast to the rigidity offered by cycloaliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI).[1][2]

The synthesis of TMDI-based polyurethane prepolymers is typically achieved through a two-step "prepolymer mixing" method.[4] In the first step, an excess of TMDI is reacted with a polyol to form an isocyanate-terminated prepolymer. This is followed by a second step where the prepolymer is reacted with a chain extender to build the final high-molecular-weight polyurethane.[5][6] The properties of the final polymer can be tailored by carefully selecting the type of polyol, the NCO/OH molar ratio, and the reaction conditions.

Key Synthesis Parameters and Their Effects:

-

NCO/OH Molar Ratio: This ratio is a critical parameter that influences the molecular weight and properties of the resulting prepolymer and final polyurethane. A higher NCO/OH ratio generally leads to a lower molecular weight prepolymer with a higher isocyanate content, which in turn affects the curing time and mechanical properties of the final polymer.[7] For prepolymer synthesis, this ratio is typically greater than 1, often in the range of 1.6 to 2.0 or even higher for specific applications.[7]

-

Catalyst: The reaction between the isocyanate groups of TMDI and the hydroxyl groups of the polyol can be accelerated with the use of a catalyst. Common catalysts include organotin compounds such as dibutyltin (B87310) dilaurate (DBTDL) and stannous 2-ethyl hexanoate.[1][4] The catalyst concentration is typically very low, in the range of 0.001 to 0.01% by weight.[1]

-

Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures, generally ranging from 60°C to 100°C, for a period of 2 to 5 hours.[8] The progress of the reaction is monitored by determining the free isocyanate (NCO) content.

-

Solvent: The synthesis can be performed in a solvent to control viscosity and reaction temperature. Xylene is a commonly used solvent for this purpose.[4] However, solvent-free systems are also possible and are often preferred to reduce environmental impact.

Quantitative Data Summary

| Parameter | Value | Reference / Note |

| Reactants | ||

| Diisocyanate | TMDI | [1][4] |

| Polyol | Polypropylene glycol (PPG) or Polyester Polyol | Representative choice |

| NCO/OH Molar Ratio | 2:1 | Common for prepolymer synthesis |

| Catalyst | Dibutyltin dilaurate (DBTDL) | [1] |

| Catalyst Concentration | 0.01 wt% of total reactants | [1] |

| Reaction Conditions | ||

| Temperature | 80 °C | General range from literature |

| Time | 3 hours | General range from literature |

| Solvent | Xylene or Solvent-free | [4] |

| Prepolymer Properties | ||

| Theoretical NCO Content | Varies with reactants and ratio | Calculable |

| Experimental NCO Content | ~95-99% of theoretical | Dependent on reaction completion |

| Viscosity at 25°C | Varies significantly with MW and solvent | Property to be measured |

Experimental Protocols

Protocol 1: Synthesis of TMDI-Based Polyurethane Prepolymer

This protocol describes a general procedure for the synthesis of an NCO-terminated polyurethane prepolymer using TMDI and a polyol.

Materials:

-

2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI)

-

Polyol (e.g., Polypropylene glycol, Mn = 1000 g/mol ), dried under vacuum

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous Xylene (optional, as solvent)

-

Nitrogen gas supply

-

Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser

Procedure:

-

Set up the reaction kettle and ensure all glassware is dry.

-

Charge the calculated amount of polyol into the reaction kettle. If using a solvent, add the desired amount of anhydrous xylene.

-

Begin purging the system with dry nitrogen gas and start the mechanical stirrer.

-

Heat the polyol (and solvent, if used) to the desired reaction temperature (e.g., 60°C) under a nitrogen blanket.

-

Slowly add the calculated amount of TMDI to the reaction kettle to achieve the desired NCO/OH molar ratio (e.g., 2:1).

-

Add the catalyst (e.g., 0.01 wt% DBTDL) to the reaction mixture.

-

Raise the temperature to the target reaction temperature (e.g., 80°C) and maintain it for the duration of the reaction (e.g., 3 hours).

-

Monitor the progress of the reaction by periodically taking samples and determining the free NCO content (see Protocol 2).

-

Once the theoretical NCO content is reached or the NCO content stabilizes, cool the reactor to room temperature.

-

Store the resulting TMDI-based polyurethane prepolymer in a sealed, moisture-proof container under a nitrogen atmosphere.

Protocol 2: Determination of Free Isocyanate (NCO) Content

This protocol is based on the standard dibutylamine (B89481) back-titration method (ASTM D2572).

Materials:

-

Polyurethane prepolymer sample

-

Di-n-butylamine solution in toluene (B28343) (standardized)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Toluene (anhydrous)

-

Bromophenol blue indicator

-

Erlenmeyer flasks

-

Burette

Procedure:

-

Accurately weigh a specific amount of the polyurethane prepolymer sample into a dry Erlenmeyer flask.

-

Add a known excess of the standardized di-n-butylamine solution in toluene to the flask.

-

Stopper the flask, swirl to mix, and let it stand for 15 minutes to allow the reaction between the NCO groups and the amine to complete.

-

Add isopropanol to the flask to wash down the sides and act as a co-solvent.

-

Add a few drops of bromophenol blue indicator. The solution should be basic (blue).

-

Titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint is reached (a color change from blue to yellow).

-

Perform a blank titration with the same amount of di-n-butylamine solution but without the prepolymer sample.

-

Calculate the %NCO content using the following formula:

%NCO = [(B - V) × N × 4.202] / W

Where:

-

B = volume of HCl solution for the blank titration (mL)

-

V = volume of HCl solution for the sample titration (mL)

-

N = normality of the HCl solution

-

W = weight of the prepolymer sample (g)

-